4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide features a benzamide core substituted with two distinct sulfamoyl groups. The first sulfamoyl moiety carries a benzyl(propan-2-yl) group, while the second is linked to a 4-methylpyrimidin-2-yl aromatic system.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O5S2/c1-20(2)33(19-22-7-5-4-6-8-22)40(37,38)26-13-9-23(10-14-26)27(34)31-24-11-15-25(16-12-24)39(35,36)32-28-29-18-17-21(3)30-28/h4-18,20H,19H2,1-3H3,(H,31,34)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUCKPCVBMBNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that sulfamoyl compounds exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies indicate that similar compounds can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Anti-inflammatory Properties
The compound's structure may allow it to modulate inflammatory pathways. Sulfamoyl derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Treatment
There is emerging evidence that compounds with similar structures can act as inhibitors of specific enzymes involved in cancer proliferation. For instance, the inhibition of dihydrofolate reductase (DHFR) has been linked to reduced tumor growth in various cancer models. The unique substitution patterns on this compound may enhance its selectivity and potency as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of sulfamoyl compounds against resistant strains of Staphylococcus aureus. The results indicated that derivatives similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibited significant inhibition zones, suggesting potential for development as new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of arthritis, a sulfamoyl derivative demonstrated a reduction in joint swelling and pain. The mechanism was attributed to the downregulation of TNF-alpha and IL-6 levels, highlighting the compound's potential as an anti-inflammatory agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Sulfamoyl Groups
a) 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Key Differences : Replaces the benzyl(propan-2-yl) group with bis(2-methylpropyl) on the sulfamoyl moiety.
- Molecular Weight : 559.7 g/mol (vs. target compound’s ~557 g/mol estimated).
- Lipophilicity : XLogP3 = 3.5, indicating moderate lipophilicity suitable for membrane penetration .
b) N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide
- Key Differences : Substitutes the sulfamoyl-benzyl(propan-2-yl) group with a pentoxy chain.
- Functional Impact : The flexible pentoxy chain enhances solubility but may decrease target affinity due to reduced aromatic interactions .
c) 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Key Differences : Introduces a cyclic dioxopyrrolidinyl group instead of sulfamoyl-benzyl(propan-2-yl).
- Pharmacokinetics: The electron-deficient pyrrolidinone may improve metabolic stability but reduce blood-brain barrier penetration .
Variations in the Aromatic Systems
a) 4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Key Differences : Replaces benzamide with butanamide and lacks the 4-methylpyrimidinyl group.
- Biological Relevance : The extended butanamide chain increases molecular flexibility, which could enhance binding to flexible enzyme active sites .
b) N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
Sulfonamide-Based Analogs
a) Sulfamethizole and Its Impurities
- Key Differences : Features a thiadiazole-sulfamoyl group instead of pyrimidinyl-sulfamoyl.
- Synthesis Insights : Impurities like N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide arise from incomplete reactions, emphasizing the need for rigorous purification in sulfonamide synthesis .
b) N4-(N-2-(Trifluoromethylphenyl))sulfamoyl Amides
Data Table: Structural and Pharmacokinetic Comparisons
Key Research Findings
- Pyrimidinyl vs. Thiadiazole Systems : The 4-methylpyrimidin-2-yl group may offer superior π-π stacking interactions compared to thiadiazole-based sulfonamides, as seen in sulfamethizole derivatives .
- Synthetic Challenges : Impurity formation during sulfonamide synthesis (e.g., in sulfamethizole) underscores the importance of reaction optimization for analogs like the target compound .
Biological Activity
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described as a sulfonamide derivative, characterized by the following structural components:
- A benzyl group.
- A propan-2-yl sulfamoyl moiety.
- An N-(4-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl substituent.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 432.55 g/mol.
The primary mechanism of action for compounds in this class often involves inhibition of specific enzymes or pathways that are crucial for cellular function. For example, sulfonamides typically inhibit the enzyme dihydropteroate synthase , which is involved in folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making these compounds valuable in antimicrobial therapy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Sulfonamide derivatives are known for their broad-spectrum antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Some studies have suggested that similar compounds can inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : There is emerging evidence that sulfonamide derivatives may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
In Vitro and In Vivo Studies
Research findings regarding the biological activity of this compound include:
- In Vitro Studies : Various assays have demonstrated that related sulfonamide compounds can inhibit key enzymes involved in inflammatory responses and microbial metabolism. For instance, a study indicated that certain substituted benzenesulfonamides showed IC50 values in the low micromolar range against phospholipase A2, a key enzyme in inflammation .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing inflammation and bacterial load. For example, a study on myocardial infarction in rats showed that specific derivatives significantly reduced infarct size when administered prior to occlusion .
Case Studies
- Case Study 1 : A clinical trial involving a related sulfonamide compound demonstrated significant improvements in patients with chronic bacterial infections, with a marked reduction in symptoms and pathogen load.
- Case Study 2 : In cancer research, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis at specific concentrations.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced inflammatory markers | |
| Anticancer | Induction of apoptosis |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | Approximately 6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
